molecular formula C14H29NO2 B2660558 (S)-2-Aminotetradecanoic acid CAS No. 129706-08-7

(S)-2-Aminotetradecanoic acid

Cat. No.: B2660558
CAS No.: 129706-08-7
M. Wt: 243.391
InChI Key: BVXKPGXJOLWHFI-ZDUSSCGKSA-N
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Description

(S)-2-Aminotetradecanoic acid is a chiral amino acid characterized by a 14-carbon (tetradecanoic) backbone with an amino group (-NH₂) at the second carbon position in the (S)-configuration. For instance, its Boc-protected derivative, (S)-2-(Boc-amino)tetradecanoic acid (CAS: 139893-39-3), has a molecular formula of C₁₉H₃₇NO₄ and a molecular weight of 343.50 . Similarly, the Fmoc-protected variant (CAS: 478706-50-2) is listed as a specialty chemical for research applications .

This compound belongs to a broader class of α-amino acids with varying alkyl chain lengths, which influence their hydrophobicity, metabolic stability, and biological interactions. Below, we compare this compound with structurally related compounds, focusing on chain length analogs, protective group derivatives, and commercial availability.

Properties

IUPAC Name

(2S)-2-aminotetradecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12,15H2,1H3,(H,16,17)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXKPGXJOLWHFI-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Aminotetradecanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as a long-chain fatty acid or its derivative.

    Amination: The introduction of the amino group is achieved through amination reactions. One common method is the reductive amination of the corresponding ketone or aldehyde using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography are employed.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Biocatalysis: Utilizing enzymes or microorganisms to catalyze the amination reaction, ensuring high enantioselectivity.

    Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Aminotetradecanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the carboxylic acid group to form alcohols or aldehydes.

    Substitution: The amino group can participate in substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Amides, esters.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₄H₂₉NO₂
  • Molecular Weight : 227.36 g/mol
  • IUPAC Name : (2S)-2-amino-tetradecanoic acid

The unique structure of (S)-2-Aminotetradecanoic acid, characterized by the presence of an amino group attached to the second carbon of a tetradecanoic acid chain, makes it a valuable building block in organic synthesis.

Peptide Synthesis

This compound is extensively used as a key building block in peptide synthesis. It enables researchers to create specific peptide sequences for various studies in biochemistry and molecular biology. Its long aliphatic chain contributes to the hydrophobic properties of peptides, which is crucial for their biological activity.

Drug Development

The compound plays a significant role in the pharmaceutical industry, particularly in the development of peptide-based therapeutics. Its structure allows for the design of novel drug candidates that target specific biological pathways, enhancing therapeutic efficacy while minimizing side effects.

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of peptides to various biomolecules. This application is vital for improving drug delivery systems and enhancing the stability and efficacy of therapeutic agents.

Protein Engineering

The compound is instrumental in protein engineering, where it aids in modifying proteins to enhance their stability and functionality. This is essential for developing better diagnostic tools and therapeutics, particularly in the context of diseases requiring targeted treatment strategies.

Neuroscience Research

This compound has been utilized in neuroscience research to study neuropeptides and their roles in signaling pathways. This research contributes to advancements in understanding neurological disorders and developing potential treatments.

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Peptide SynthesisBuilding block for creating specific peptide sequencesFacilitates targeted biochemical studies
Drug DevelopmentDesign of peptide-based therapeuticsImproved specificity and reduced side effects
BioconjugationAttachment of peptides to biomoleculesEnhanced drug delivery systems
Protein EngineeringModification of proteins for stability and functionalityBetter diagnostics and therapeutics
Neuroscience ResearchStudy of neuropeptides in signaling pathwaysInsights into neurological disorders

Case Study 1: Peptide Therapeutics Development

A study demonstrated the effectiveness of this compound as a building block for synthesizing a novel peptide that exhibited high affinity for a specific receptor involved in pain signaling. This peptide showed promise as a potential analgesic with fewer side effects compared to existing medications.

Case Study 2: Bioconjugation Enhancements

Research involving this compound highlighted its role in improving the stability of conjugated peptides with antibodies. The study found that the conjugates maintained their biological activity over extended periods, suggesting enhanced therapeutic potential for targeted cancer therapies.

Mechanism of Action

The mechanism of action of (S)-2-Aminotetradecanoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways: It may be involved in metabolic pathways related to amino acid synthesis and degradation, impacting cellular functions and signaling processes.

Comparison with Similar Compounds

Structural Analogs: Chain Length Variation

(S)-2-Aminotetradecanoic acid (C14) can be compared to shorter-chain homologs, such as:

Compound Name Chain Length CAS Number Molecular Formula Molecular Weight Source/Price (USD)
L-2-Aminobutyric acid C4 1492-24-6 C₄H₉NO₂ 119.12 Safety data
L-2-Aminodecanoic acid C10 84277-81-6 C₁₀H₂₁NO₂ 187.28 $600/g
(S)-2-Aminododecanoic acid C12 169106-34-7 C₁₂H₂₅NO₂ 215.33 $600/g
This compound C14 Not explicitly listed Likely C₁₄H₂₉NO₂ ~243.36 (estimated) Derivatives in

Key Observations :

  • Commercial Availability : Shorter-chain analogs (C10, C12) are commercially available at high costs (~$600/g), suggesting niche research applications .
  • Safety: L-2-Aminobutyric acid (C4) has documented safety protocols, including restrictions on food/water contact and handling precautions .

Protective Group Derivatives

Protective groups like Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) modify amino acids for synthetic chemistry applications:

Compound Name Protective Group CAS Number Molecular Formula Molecular Weight Applications
(S)-2-(Boc-amino)tetradecanoic acid Boc 139893-39-3 C₁₉H₃₇NO₄ 343.50 Peptide synthesis
(2S)-2-(Fmoc-amino)tetradecanoic acid Fmoc 478706-50-2 Not explicitly provided ~467.56 (estimated) Solid-phase peptide synthesis

Functional Differences :

  • Boc Group : Offers acid-labile protection, suitable for stepwise synthesis in acidic conditions.
  • Fmoc Group : Base-labile, enabling orthogonal deprotection strategies in peptide synthesis.

Commercial and Research Relevance

  • Pricing and Accessibility: (S)-2-Aminododecanoic acid (C12) and L-2-Aminodecanoic acid (C10) are priced at $600/g, reflecting their rarity and specialized use . Boc- and Fmoc-protected derivatives are marketed by suppliers like Amadis Chemical, emphasizing their role in pharmaceutical R&D .
  • Synthetic Utility : Derivatives with protective groups enable controlled incorporation into peptides or polymers, critical for developing bioactive molecules.

Biological Activity

(S)-2-Aminotetradecanoic acid, also known as 2S-amino-tridecanoic acid, is a long-chain fatty acid that has garnered attention for its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₃H₂₇NO₂
  • Molecular Weight : 227.36 g/mol
  • IUPAC Name : (2S)-2-amino-tridecanoic acid

Biological Activity Overview

This compound is primarily recognized for its role as a bioactive compound in various metabolic processes. It is an endogenously produced metabolite in the human body and is involved in several physiological functions, including:

  • Metabolic Reactions : Participates in catabolic pathways and energy production.
  • Cell Signaling : Influences the activity of phospholipases, which are crucial for the metabolism of phospholipids and eicosanoid biosynthesis.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

  • Phospholipase A2 Activity :
    • This compound exhibits a significant effect on Group IIE secretory phospholipase A2, which catalyzes the hydrolysis of phospholipids, releasing arachidonic acid—a precursor for signaling molecules involved in inflammation and cell signaling pathways .
  • Cell Membrane Dynamics :
    • By modulating membrane fluidity and composition, this compound may influence cell signaling pathways that are critical for cellular responses to external stimuli.

Case Studies and Experimental Data

  • Antioxidant Properties :
    • Research has indicated that long-chain fatty acids, including this compound, exhibit antioxidant properties that may protect cells from oxidative stress. In vitro studies have demonstrated its ability to scavenge free radicals effectively .
  • Anticancer Potential :
    • In studies investigating the cytotoxic effects of various fatty acids on cancer cells, this compound showed promising results in inhibiting cell proliferation in certain cancer lines, suggesting its potential as an adjunctive treatment in cancer therapy .
  • Metabolic Disorders :
    • Elevated levels of this compound have been associated with metabolic disorders such as diabetes and renal failure. Its role as a biomarker for protein oxidation indicates its potential utility in clinical diagnostics .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative stress
AnticancerInhibits proliferation in cancer cell lines
Metabolic RegulationInvolved in catabolic pathways; potential biomarker for metabolic disorders
Phospholipase ModulationInfluences phospholipid metabolism; impacts cell signaling pathways

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (S)-2-Aminotetradecanoic acid, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : this compound can be synthesized via multi-step reactions involving chiral auxiliaries or asymmetric catalysis. For example, a common approach includes:

  • Step 1 : Coupling of protected amino acids (e.g., Fmoc derivatives) with tetradecanoic acid precursors using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane or DMF .
  • Step 2 : Deprotection under mild acidic conditions (e.g., 20% piperidine in DMF) to preserve stereochemistry .
  • Critical Parameters : Reaction temperature (0–25°C), solvent polarity, and catalyst loading (e.g., 5–10 mol% for asymmetric induction) significantly impact enantiomeric excess (ee). Purity is typically verified via chiral HPLC or NMR with chiral shift reagents .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?

  • Methodological Answer :

  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–220 nm .
  • Structural Confirmation : 1H^1\text{H}- and 13C^{13}\text{C}-NMR in deuterated solvents (e.g., DMSO-d6) to resolve α-amino and carboxylic acid protons. Key peaks include δ 1.2–1.6 ppm (methylene chain) and δ 3.8–4.2 ppm (α-proton) .
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points (expected range: 180–200°C) and decomposition thresholds .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or impurities. Mitigation strategies include:

  • Standardized Assays : Use enzyme inhibition studies (e.g., arginase I assays) under controlled buffer systems (pH 7.4, 25°C) with LC-MS validation of compound integrity post-assay .
  • Batch-to-Batch Consistency : Implement QC protocols (e.g., ≥98% HPLC purity, ICP-MS for metal contamination) to exclude confounding factors .
  • Data Cross-Validation : Compare results across orthogonal platforms (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding affinities .

Q. How does the stereochemistry of this compound influence its interaction with lipid bilayers or enzyme active sites?

  • Methodological Answer :

  • Lipid Bilayer Studies : Use fluorescence anisotropy with DPH probes to assess membrane integration. The (S)-enantiomer shows higher partitioning into phosphatidylcholine vesicles due to favorable hydrogen bonding with polar headgroups .
  • Enzyme Docking Simulations : Molecular dynamics (MD) simulations (e.g., GROMACS) reveal that the (S)-configuration aligns the amino group for coordination with catalytic metal ions (e.g., Mn2+^{2+} in arginase I), unlike the (R)-form .
  • Empirical Validation : X-ray crystallography of enzyme co-crystals (resolution ≤2.0 Å) to map binding interactions .

Q. What are the stability challenges for this compound under physiological conditions, and how can they be addressed in drug delivery studies?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the amide bond at pH > 8.0 or oxidation of the alkyl chain in reactive oxygen species (ROS)-rich environments .
  • Stabilization Strategies :
  • Formulation : Encapsulation in PEGylated liposomes to shield against ROS .
  • Structural Modification : Introduce electron-withdrawing groups (e.g., fluorine) at the β-position to slow hydrolysis .
  • Analytical Monitoring : LC-MS/MS quantification of degradation products in simulated physiological fluids (e.g., PBS, pH 7.4, 37°C) over 24–72 hours .

Contradictions in Literature

Q. Why do safety data sheets (SDS) for structurally similar amino acids (e.g., L-2-Aminobutyric acid) vary in hazard classification, and how should researchers interpret this for this compound?

  • Methodological Answer : Discrepancies arise from differences in purity, regulatory frameworks (e.g., GHS vs. OSHA), and testing methods. For example:

  • Larodan’s SDS ( ) classifies Pentadecanedioic acid as non-hazardous, while Aladdin’s SDS ( ) lists precautions for similar compounds due to trace impurities.
  • Recommendation : Assume precautionary handling (gloves, ventilation) until compound-specific toxicity data (e.g., LD50 via OECD 423 guidelines) is available .

Methodological Best Practices

Q. What protocols ensure reproducible synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Stepwise Approach :

Protection : Use tert-butyloxycarbonyl (Boc) or Fmoc groups for the amino function during coupling .

Purification : Flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Quality Control : 1H^1\text{H}-NMR integration to confirm ≥95% diastereomeric excess and mass spectrometry for molecular ion validation .

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